molecular formula C14H17ClFNO4 B13628956 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B13628956
M. Wt: 317.74 g/mol
InChI Key: FVQLAORQXPFNJI-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a chiral center at the 3-position, and a substituted phenyl ring with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Chiral Center: The chiral center at the 3-position is introduced through asymmetric synthesis or chiral resolution techniques.

    Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using appropriate reagents and conditions, such as chlorination and fluorination reactions.

    Coupling Reactions: The Boc-protected amine is coupled with the substituted phenyl ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents, sulfonating agents, or halogenating agents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: HNO3, H2SO4, Br2, Cl2

    Hydrolysis: HCl, NaOH, H2O

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonyl, halogenated derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the Boc protecting group and the substituted phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric effects, making this compound a valuable tool in various research applications.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(3S)-3-(4-chloro-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

FVQLAORQXPFNJI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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